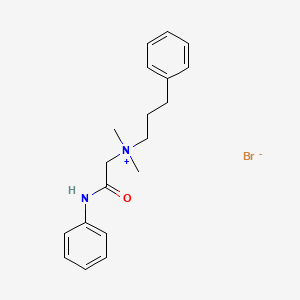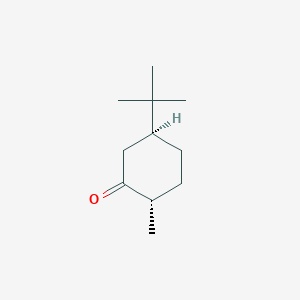![molecular formula C12H14N4O6 B14737289 Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate CAS No. 6098-57-3](/img/structure/B14737289.png)
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazine group attached to a dinitrophenyl ring and a methylbutanoate moiety. It is known for its vibrant color and is often used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. For instance, one common method involves the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction produces amino derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent for the detection and characterization of carbonyl compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of dyes and pigments, owing to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. In biological systems, it may interfere with cellular processes by binding to enzymes and receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
Methyl 4-(2,4-dinitrophenylhydrazono)valerate: Another hydrazone derivative with similar chemical properties.
Uniqueness
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of a dinitrophenyl group with a methylbutanoate moiety allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
6098-57-3 |
|---|---|
Fórmula molecular |
C12H14N4O6 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
methyl 2-[(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate |
InChI |
InChI=1S/C12H14N4O6/c1-7(2)11(12(17)22-3)14-13-9-5-4-8(15(18)19)6-10(9)16(20)21/h4-7,13H,1-3H3 |
Clave InChI |
OOOLPOZLQSDYRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
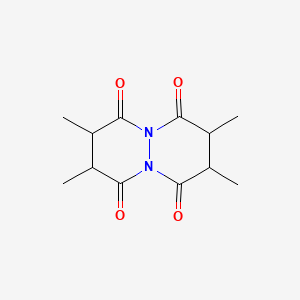

![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)

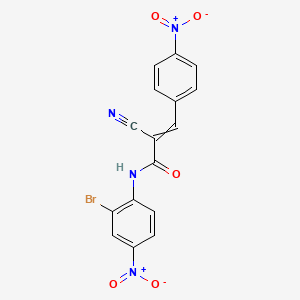

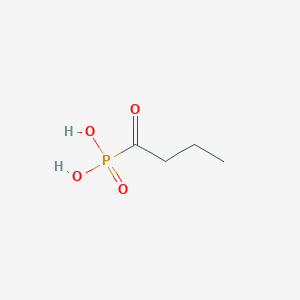
![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
